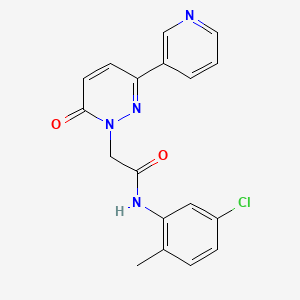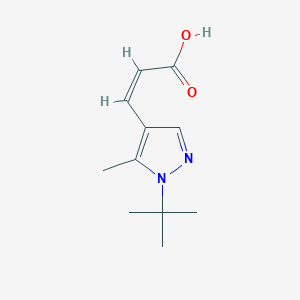
(Z)-3-(1-Tert-butyl-5-methylpyrazol-4-yl)prop-2-enoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(Z)-3-(1-Tert-butyl-5-methylpyrazol-4-yl)prop-2-enoic acid, also known as tBMPA, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.
作用機序
The mechanism of action of (Z)-3-(1-Tert-butyl-5-methylpyrazol-4-yl)prop-2-enoic acid involves the reaction of its α,β-unsaturated carbonyl group with cysteine residues in proteins. This reaction forms a covalent bond between this compound and the cysteine residue, which can lead to protein labeling or crosslinking. The selectivity of this compound for cysteine residues is due to the unique reactivity of cysteine thiol groups.
Biochemical and Physiological Effects:
This compound has been shown to have minimal effects on the biochemical and physiological properties of proteins. In one study, this compound was used to label cysteine residues in a protein, and the labeled protein retained its enzymatic activity. However, it is important to note that this compound can potentially affect the function of proteins if it reacts with critical cysteine residues.
実験室実験の利点と制限
One advantage of (Z)-3-(1-Tert-butyl-5-methylpyrazol-4-yl)prop-2-enoic acid is its selectivity for cysteine residues in proteins, which allows for specific labeling or crosslinking of proteins. Additionally, this compound is relatively easy to synthesize and has a high yield. However, one limitation of this compound is its potential to react with critical cysteine residues in proteins, which can affect protein function. It is important to carefully design experiments using this compound to avoid unwanted effects on protein function.
将来の方向性
There are several future directions for the use of (Z)-3-(1-Tert-butyl-5-methylpyrazol-4-yl)prop-2-enoic acid in scientific research. One direction is the development of new applications for this compound in protein labeling and crosslinking. Another direction is the design of new inhibitors that target cysteine residues in proteins using this compound as a starting point. Additionally, this compound can potentially be used in the study of protein-protein interactions and protein structure. Overall, this compound has the potential to be a valuable tool in scientific research.
合成法
The synthesis of (Z)-3-(1-Tert-butyl-5-methylpyrazol-4-yl)prop-2-enoic acid involves the reaction of 1-tert-butyl-5-methyl-4-pyrazolecarboxylic acid with acetic anhydride and triethylamine. The product is then treated with potassium hydroxide to obtain this compound. This synthesis method has been reported in a few research papers, and it is relatively simple and efficient.
科学的研究の応用
TBMPA has been used in various scientific research applications, including protein labeling, protein crosslinking, and inhibitor design. In protein labeling, (Z)-3-(1-Tert-butyl-5-methylpyrazol-4-yl)prop-2-enoic acid can be used to selectively label cysteine residues in proteins, which allows for the study of protein structure and function. In protein crosslinking, this compound can crosslink two cysteine residues in a protein, which can help to identify protein-protein interactions. In inhibitor design, this compound can be used to design inhibitors that target cysteine residues in proteins.
特性
IUPAC Name |
(Z)-3-(1-tert-butyl-5-methylpyrazol-4-yl)prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-8-9(5-6-10(14)15)7-12-13(8)11(2,3)4/h5-7H,1-4H3,(H,14,15)/b6-5- |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLMCBGCAJBMIGO-WAYWQWQTSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C(C)(C)C)C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=NN1C(C)(C)C)/C=C\C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

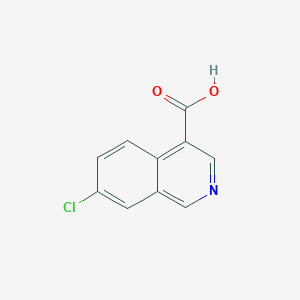
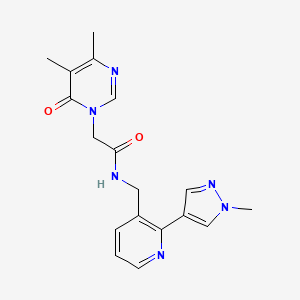

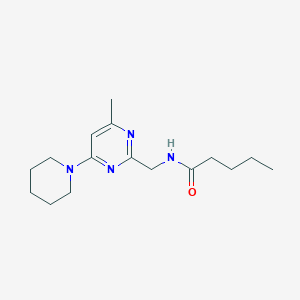

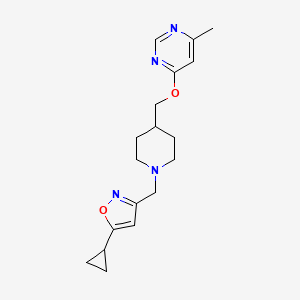

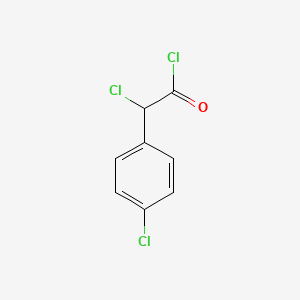
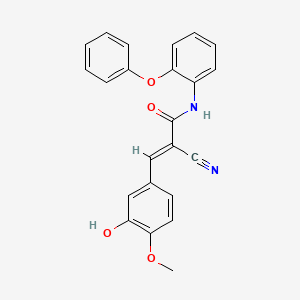
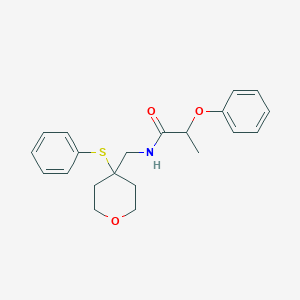
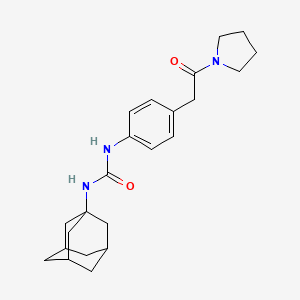
![1-[[1-[(2-Methylpropan-2-yl)oxycarbonyl]pyrrolidin-3-yl]methyl]-2-oxopyridine-4-carboxylic acid](/img/structure/B2474487.png)

